9-(3-chlorophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(3-chlorophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H26ClN5O2 and its molecular weight is 415.92. The purity is usually 95%.
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Scientific Research Applications
Neurodegenerative Diseases
Compounds based on the purine scaffold, such as tetrahydropyrimido[2,1-f]purinediones, have been investigated for their potential in treating neurodegenerative diseases. A library of these compounds showed varying interactions with adenosine receptor subtypes and monoamine oxidase (MAO) inhibition, highlighting their potential as multi-target drugs for diseases like Parkinson's and Alzheimer's. These compounds inhibit several targets involved in neurodegeneration, which may exhibit additive or even synergistic effects in vivo, offering a promising avenue for symptomatic relief and disease-modifying effects (Koch et al., 2013).
Anticancer Activity
Xanthene derivatives, synthesized from purine-based scaffolds, have shown promising anti-proliferative properties in vitro against cancer cell lines. These findings suggest the potential of purine derivatives in developing novel anticancer agents. For example, one study found that a specific compound with a hydroxy phenyl group at the C-9 position exhibited significant anticancer activity, indicating the potential of these compounds in cancer therapy (Mulakayala et al., 2012).
Antiinflammatory Activity
Substituted analogs based on the pyrimidopurinedione ring system have demonstrated antiinflammatory activity in models of chronic inflammation, comparable to naproxen. These findings open the possibility of designing new anti-inflammatory agents based on purine derivatives, offering new pathways for therapeutic intervention in inflammatory diseases (Kaminski et al., 1989).
Properties
IUPAC Name |
9-(3-chlorophenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-13(2)8-9-25-19(28)17-18(24(4)21(25)29)23-20-26(11-14(3)12-27(17)20)16-7-5-6-15(22)10-16/h5-7,10,13-14H,8-9,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCHSOBPXUMMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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